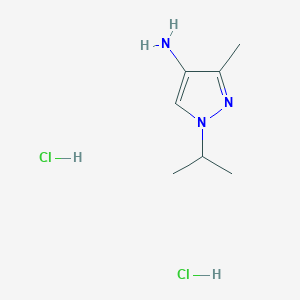

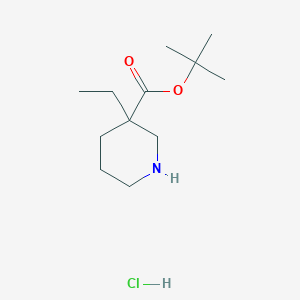

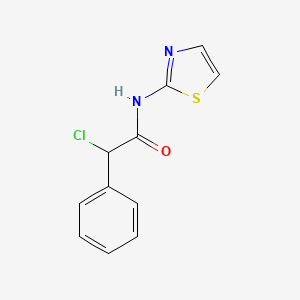

3-Methyl-1-propan-2-ylpyrazol-4-amine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-Methyl-1-propan-2-ylpyrazol-4-amine;dihydrochloride" is closely related to a class of organic compounds known as pyrazoles, which are characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazoles have been extensively studied due to their diverse pharmacological activities and their potential use in various chemical reactions. The papers provided discuss several derivatives of pyrazole compounds, their synthesis, molecular structure, and potential applications, particularly in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of chalcone derivatives with hydrazine hydrate, as seen in the synthesis of 1-((5,3-diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one . This method typically results in the formation of dihydropyrazole compounds, which can be further modified to achieve desired properties. The regiospecific synthesis of pyrazole compounds, as mentioned in the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester, highlights the importance of structural determination techniques such as single-crystal X-ray analysis to confirm the product's structure .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of 2-(Pyrazol-1-yl)-methyl-3,5-dicarboethoxy-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine shows an orthogonal arrangement of the phenyl ring with respect to the dihydropyridine ring . Additionally, vibrational and structural observations, along with molecular docking studies, provide insights into the electronic properties and potential biological interactions of these compounds, as seen in the study of 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The presence of amino, nitro, and ester groups in these compounds allows for the formation of hydrogen bonds, which can lead to the self-assembly of complex molecular structures, as observed in the hydrogen-bonded sheets and chains in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomeric methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate . These interactions are crucial for the stability and biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The vibrational spectra and HOMO-LUMO analysis provide information about the electronic transitions and the potential for charge transfer within the molecule . The molecular electrostatic potential study reveals the regions of the molecule that are susceptible to electrophilic and nucleophilic attacks, which is essential for understanding the reactivity of these compounds. The nonlinear optical properties of these compounds, such as hyperpolarizabilities, are also of interest for materials science applications .

Applications De Recherche Scientifique

Generation of Structurally Diverse Libraries

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound structurally related to 3-Methyl-1-propan-2-ylpyrazol-4-amine; dihydrochloride, has been utilized in alkylation and ring closure reactions to generate a structurally diverse library of compounds. These reactions produced dithiocarbamates, thioethers, and various substituted NH-azoles among other derivatives, highlighting its potential in the synthesis of chemically diverse molecular libraries for scientific research applications (G. Roman, 2013).

Facile Synthesis of Flexible Ligands

Flexible ligands, such as 1,3-bis(pyrazol-1-yl)propanes and related compounds, were synthesized using a facile procedure involving the reaction of pyrazoles with 1,3-dibromopropane and other halides in a superbasic medium. This synthesis method showcases the utility of pyrazole-based compounds in the facile preparation of ligands for potential use in coordination chemistry and material science (A. Potapov, G. Domina, A. Khlebnikov, & V. D. Ogorodnikov, 2007).

Antimicrobial and Cytotoxic Activity

Novel azetidine-2-one derivatives of 1H-benzimidazole, which share a core structure with 3-Methyl-1-propan-2-ylpyrazol-4-amine; dihydrochloride, were synthesized and evaluated for their antimicrobial and cytotoxic activities. Some derivatives showed good antibacterial activity and notable cytotoxic activity in vitro, indicating the potential of pyrazole-based compounds in the development of new therapeutic agents (M. Noolvi, S. Agrawal, H. Patel, A. Badiger, Monika Gaba, & Azit Zambre, 2014).

Synthesis and Bioactivity of Pyrazole Derivatives

A study on the synthesis, characterization, and evaluation of pyrazole derivatives for antitumor, antifungal, and antibacterial activity identified key pharmacophore sites for these bioactivities. This research underlines the significance of pyrazole derivatives in medicinal chemistry for the identification and development of new compounds with potential therapeutic applications (A. Titi, M. Messali, Bakhet A Alqurashy, R. Touzani, Takuya Shiga, H. Oshio, M. Fettouhi, M. Rajabi, F. Almalki, & T. Ben Hadda, 2020).

Mécanisme D'action

Biochemical Pathways

Pyrazoles can be involved in a wide range of biochemical pathways, depending on their specific targets. They might affect signal transduction pathways, metabolic pathways, or cell cycle regulation, among others .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazoles can vary widely depending on their specific structure. Some pyrazoles are well absorbed orally, while others might require different routes of administration. They can be distributed throughout the body and are often metabolized in the liver before being excreted .

Propriétés

IUPAC Name |

3-methyl-1-propan-2-ylpyrazol-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.2ClH/c1-5(2)10-4-7(8)6(3)9-10;;/h4-5H,8H2,1-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLPHHWJIXQTSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1N)C(C)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2248296-54-8 |

Source

|

| Record name | 3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

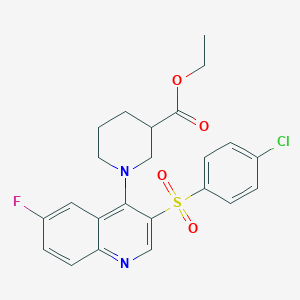

![Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2518014.png)

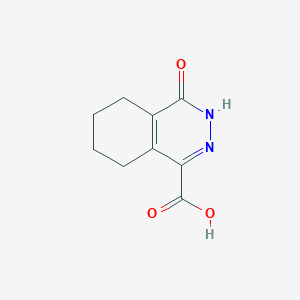

![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2518016.png)

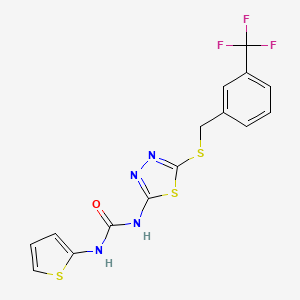

![3-{4-[(5E)-5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile](/img/structure/B2518018.png)

![N-(2-chloro-4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2518026.png)

![N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2518028.png)

![4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2518030.png)